(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
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Overview
Description
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one is a natural product found in Margaritaria indica, Phyllanthus niruri, and Phyllanthus amarus with data available.
Scientific Research Applications
Synthesis and Antioxidant Activity
- A study by Klochkov et al. (2014) synthesized a series of 9-amino-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-11-en-13-ones starting from the natural alkaloid securinine. These compounds showed antioxidant and iron-chelating activity, making them potential pharmacologically active compounds (Klochkov et al., 2014).
Bioactive Azaartemisinin Derivatives
- Al-Oqail et al. (2003) reported on new azaartemisinin derivatives lacking peroxide functionality. Among these, one compound showed antimalarial activity, and another exhibited cytotoxic activity against human breast ductal carcinoma (Al-Oqail et al., 2003).
Asymmetric Synthesis of Long-Chain Polyols
- Schwenter and Vogel (2000) described an approach for the asymmetric synthesis of pentadeca-1,3,5,7,9,11,13,15-octols and their derivatives, which could be useful in creating complex organic molecules (Schwenter & Vogel, 2000).
Novel Reduction and Cycloaddition Routes
- Singh et al. (2009) developed an expedient route to tetracyclo[6.5.2.02,7.09,13]pentadec-2(7),11-dien-14-one and the framework of conidiogenol. This method involved cycloaddition and a unique dehalogenation process (Singh et al., 2009).
Synthesis of β-lactamase Inhibitors
- Hunt and Zomaya (1982) developed methods to synthesize (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, which led to the discovery of new β-lactamase inhibitors (Hunt & Zomaya, 1982).
Neuroprotective Potential
- Klochkov et al. (2014) synthesized a new compound with neuroprotective potential, demonstrating the diverse biological activities of securinine alkaloids (Klochkov et al., 2014).
properties
Product Name |
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1 |
InChI Key |
YKLWRYOORWTCQQ-BYNQJWBRSA-N |
Isomeric SMILES |
CO[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 |
Canonical SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
synonyms |
phyllanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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